SDAD (NHS-SS-Diazirine)
Overview
Description
SDAD (NHS-SS-Diazirine), also known as SDAD (NHS-SS-Diazirine), is a useful research compound. Its molecular formula is C14H20N4O5S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound SDAD (NHS-SS-Diazirine) is 388.08751210 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
SDAD (NHS-SS-Diazirine) is a heterobifunctional crosslinker that primarily targets amine-containing molecules . These molecules are prevalent in biological systems, particularly in proteins where amino acids provide amine groups.
Mode of Action
The compound interacts with its targets through two distinct chemistries: NHS-ester and diazirine-based photoreaction . The NHS ester group reacts with primary amines at pH 7 to 9 to form covalent amide bonds . The diazirine (azipentanoate) group reacts efficiently with any amino acid side chain or peptide backbone upon activation with long-wave UV light (330-370 nm) . This two-step chemical crosslinking is activated using common laboratory UV lamps .
Biochemical Pathways
SDAD (NHS-SS-Diazirine) is used in protein crosslinking, an important technique to understand protein structure and stabilize protein-protein interactions . By allowing specific labeling of one protein using the amine-reactive NHS ester followed by UV-activated crosslinking via the diazirine moiety to any amino acid side chain or peptide backbone of a second protein, it extends the efficiency and range of interactions that can be explored .
Pharmacokinetics
It’s worth noting that the compound is membrane-permeable, making it suitable for in vivo intracellular protein crosslinking .
Result of Action
The result of SDAD (NHS-SS-Diazirine)'s action is the formation of covalent bonds between amine-containing molecules and nearly any other functional group . This allows for the exploration of a wide range of protein interactions, contributing to our understanding of protein structure and function .
Action Environment
The action of SDAD (NHS-SS-Diazirine) is controllable and easy to use . The crosslinkers are photo-stable under typical laboratory lighting conditions, so there is no need to perform experiments in the dark . The diazirine photoreactive group has better photostability in normal light than phenyl azide groups of traditional photoreactive crosslinkers, yet the diazirine group is more efficiently activated by long-wave UV light .
Biochemical Analysis
Biochemical Properties
SDAD (NHS-SS-Diazirine) has a unique biochemical property where the NHS ester group reacts with primary amines at pH 7 to 9 to form covalent amide bonds . The diazirine group reacts efficiently with any amino acid side chain or peptide backbone upon activation with long-wave UV light (330-370 nm) .
Cellular Effects
It is known to be membrane-permeable, making it suitable for in vivo intracellular protein crosslinking .
Molecular Mechanism
The molecular mechanism of SDAD (NHS-SS-Diazirine) involves two-step chemical crosslinking activated using common laboratory UV lamps . The diazirine group is more efficiently activated by long-wave UV light, and upon activation, it reacts with any amino acid side chain or peptide backbone .
Temporal Effects in Laboratory Settings
It is known to be photo-stable under typical laboratory lighting conditions .
Transport and Distribution
SDAD (NHS-SS-Diazirine) is known to be membrane-permeable, suggesting that it can be transported and distributed within cells and tissues .
Subcellular Localization
Its membrane-permeable property suggests that it could potentially localize in various subcellular compartments .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethyldisulfanyl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S2/c1-14(16-17-14)6-4-10(19)15-7-9-25-24-8-5-13(22)23-18-11(20)2-3-12(18)21/h2-9H2,1H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPWBELUEANJAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253202-38-8 | |
Record name | SDAD | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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